molecular formula C18H21N5O2 B6454084 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2549015-77-0

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6454084
CAS No.: 2549015-77-0
M. Wt: 339.4 g/mol
InChI Key: YHXCABRIIKWTIP-UHFFFAOYSA-N
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Description

1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a carboxamide group (N-cyclopropyl) and a benzyl-pyrrolidinone moiety. Its structural complexity arises from the fusion of a 1,2,3-triazole ring, a pyrrolidinone scaffold, and cyclopropyl and benzyl substituents.

The compound’s characterization typically involves advanced spectroscopic techniques (e.g., $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR) to confirm substituent positions and stereochemistry . Crystallographic refinement using programs like SHELXL ensures precise structural determination .

Properties

IUPAC Name

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopropyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17-8-14(10-22(17)9-13-4-2-1-3-5-13)11-23-12-16(20-21-23)18(25)19-15-6-7-15/h1-5,12,14-15H,6-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXCABRIIKWTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazole ring, a pyrrolidine moiety, and a carboxamide functional group, which are known to influence various biological interactions and therapeutic applications.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 270.32 g/mol
  • Key Functional Groups :
    • Triazole ring
    • Pyrrolidine ring
    • Carboxamide group

This structural arrangement allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. These compounds have been shown to inhibit a variety of pathogens, including bacteria and fungi. The mechanism often involves the disruption of cellular functions through enzyme inhibition or interference with metabolic pathways.

Anticancer Properties

1,2,3-triazole derivatives have also demonstrated anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

The presence of the pyrrolidine ring suggests potential neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These actions may enhance cognitive function and offer therapeutic avenues for neurodegenerative diseases.

Trypanocidal Activity

Recent studies have highlighted the potential of triazole-based compounds in treating Trypanosomiasis (Chagas disease). For example, certain analogs showed IC50 values significantly lower than the standard treatment, Benznidazole (Bz), indicating enhanced efficacy against Trypanosoma cruzi .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AnticancerApoptosis induction
NeuroprotectiveAChE/BChE inhibition
TrypanocidalParasite load reduction

Case Study: Anticancer Activity

A study conducted on various 1,2,3-triazole derivatives demonstrated that those with a pyrrolidine component exhibited potent anticancer properties. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study: Neuroprotective Potential

In another investigation focusing on neuroprotection, compounds similar to This compound were evaluated for their ability to inhibit AChE activity. Results indicated that these derivatives could effectively enhance acetylcholine levels in synaptic clefts, thereby improving cognitive functions in animal models .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents.

Anticancer Properties

Triazole compounds have been investigated for their anticancer effects. They are believed to interfere with cellular mechanisms involved in tumor growth and proliferation. Preliminary studies suggest that this specific compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Neurological Applications

Compounds containing pyrrolidine structures have been associated with neuroprotective effects. The potential use of this compound in treating neurodegenerative disorders such as Alzheimer's disease is being explored due to its ability to modulate neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in human breast cancer cells (MCF7). The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

  • Substituents : 3-Chloro-4-methylphenyl at N1, methyl at C5, and propylamide at C3.
  • Key Differences: The absence of a pyrrolidinone ring and cyclopropyl group reduces steric bulk compared to the target compound.

N-(1-Cyclopropylethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide

  • Substituents : Cyclopropylethyl and methyl groups on the oxazole-carboxamide core.
  • Key Differences : Replacement of the triazole with an oxazole ring alters electronic properties, affecting hydrogen-bonding capacity. The cyclopropylethyl group introduces conformational rigidity similar to the target compound’s cyclopropylamide .

N,N-Diethyl-3-methyl-1,2-oxazole-5-carboxamide

  • Substituents : Diethylamide and methyl groups on an oxazole ring.

Impact of the Pyrrolidinone Moiety

The benzyl-pyrrolidinone group in the target compound introduces a rigid, planar structure that may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases). This feature is absent in simpler analogs like 1-(3-chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, which exhibit more flexible aryl groups .

Role of the Cyclopropyl Group

The N-cyclopropyl carboxamide in the target compound provides steric hindrance and metabolic stability compared to linear alkyl substituents (e.g., propyl in ). Cyclopropane’s ring strain may also facilitate covalent interactions with biological targets .

Methodological Considerations

  • Structural Characterization : The use of SHELX programs (e.g., SHELXL) ensures high accuracy in crystallographic refinement, critical for comparing bond lengths and angles between analogs .
  • Lumping Strategies : Compounds with shared triazole-carboxamide scaffolds may be grouped in computational models to predict reactivity or toxicity, though substituent-specific effects (e.g., chloro vs. cyclopropyl) necessitate individualized analysis .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction between a terminal alkyne and an azide derivative offers regioselective formation of 1,4-disubstituted triazoles. For the target compound, cyclopropylamine serves as the carboxamide substituent.

  • Alkyne Preparation : Propiolic acid derivatives (e.g., propiolamide) are reacted with cyclopropylamine to form N-cyclopropylpropiolamide .

  • Azide Synthesis : Benzyl azide (from benzyl bromide and sodium azide) or a substituted azide is prepared.

  • Cycloaddition : The alkyne and azide undergo Cu(I)-catalyzed cycloaddition in tert-butanol or DMF at 70–100°C for 12–24 hours.

Example Protocol :

One-Pot β-Ketonitrile Route

An alternative method employs β-ketonitriles and benzyl azides in a base-mediated cyclization:

  • Reaction Setup : β-Ketonitrile (e.g., 2-cyano-1-cyclopropylacetamide ) is treated with benzyl azide and DBU in anhydrous tert-butanol.

  • Cyclization : Heating at 70°C for 24 hours forms the triazole core.

  • Hydrolysis : Addition of tert-BuOK facilitates nitrile-to-carboxamide conversion.

Key Data :

  • 1H-NMR (300 MHz, CDCl₃): δ 7.24–7.46 (m, aromatic H), 5.42 (s, CH₂), 3.79 (s, OCH₃).

  • EIMS : m/z 338 [M+H]⁺.

Synthesis of the 1-Benzyl-5-Oxopyrrolidin-3-Ylmethyl Moiety

The pyrrolidinone fragment is constructed via Michael addition or cyclization of γ-amino ketones .

Pyrrolidinone Ring Formation

  • Michael Addition : Acrylamide derivatives react with benzylamine in the presence of a base to form γ-amino ketones.

  • Cyclization : Intramolecular aldol condensation under acidic conditions yields 5-oxopyrrolidin-3-yl intermediates.

Representative Protocol :

Benzylation and Functionalization

The nitrogen of the pyrrolidinone is benzylated via alkylation using benzyl bromide/K₂CO₃ in DMF. Subsequent bromination at the 3-position with NBS (N-bromosuccinimide) introduces a handle for coupling.

Analytical Data :

  • 13C-NMR (125 MHz, CDCl₃): δ 176.8 (C=O), 137.2 (Ar-C), 51.7 (CH₂).

Coupling of Triazole-Carboxamide and Pyrrolidinone Moieties

The final step involves linking the triazole and pyrrolidinone units via alkylation or Mitsunobu reaction .

Alkylation Strategy

  • Bromomethylpyrrolidinone : The 3-bromomethyl-1-benzyl-5-oxopyrrolidine is prepared using NBS/PPh₃.

  • N-Alkylation : The triazole nitrogen reacts with the bromomethyl derivative in DMF with NaH as base.

Conditions :

  • Base : NaH (1.2 eq)

  • Solvent : NMP (N-methyl-2-pyrrolidone)

  • Temperature : 0°C → RT, 12 h

  • Yield : 65–75%

Mitsunobu Coupling

For oxygen-sensitive substrates, the Mitsunobu reaction (DEAD, PPh₃) couples hydroxyl-containing intermediates to the triazole nitrogen.

Purification and Characterization

Purification :

  • Recrystallization : Heptane/EtOAc (1:1) removes impurities.

  • Column Chromatography : Silica gel with gradient elution (Hex → EtOAc).

Spectroscopic Data :

  • 1H-NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 4.92 (s, 2H, CH₂), 2.81 (m, 1H, cyclopropyl).

  • HRMS : m/z 412.1752 [M+H]⁺ (calc. 412.1758).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CuAACHigh regioselectivity, mild conditionsRequires azide preparation75–85
β-Ketonitrile one-potNo metal catalystLimited substrate scope60–70
Mitsunobu couplingVersatile for steric substratesCostly reagents50–65

Challenges and Optimization Strategies

  • Regioselectivity : CuAAC ensures 1,4-triazole formation, whereas non-catalyzed methods yield mixtures.

  • Pyrrolidinone Stability : Acidic conditions during cyclization may lead to ring-opening; neutral pH buffers are recommended.

  • Coupling Efficiency : NaH in NMP outperforms K₂CO₃ in DMF for N-alkylation .

Q & A

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance triazole ring stability but may reduce solubility. Introduce via Friedel-Crafts alkylation .
  • Benzyl vs. Thiophene Moieties : Benzyl groups improve π-π stacking in enzyme binding (e.g., kinase inhibition), while thiophene enhances membrane permeability .
  • Cyclopropylamide : The cyclopropyl group’s rigidity optimizes binding to hydrophobic pockets (e.g., COX-2 active site), confirmed via docking studies (AutoDock Vina) .

What analytical techniques are critical for confirming the compound’s structural integrity?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for benzyl aromatic protons; δ 2.8–3.1 ppm for pyrrolidinone methylene) and ¹³C NMR (δ 170–175 ppm for carboxamide C=O) .
  • X-ray Diffraction : Single-crystal analysis confirms bond lengths (e.g., triazole C-N: 1.31–1.34 Å) and torsion angles (<5° deviation from planarity) .
  • Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]⁺: 408.1921; observed: 408.1925) validates molecular formula .

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